

Structure and molecular weight of allyl cyanoacetate

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **Allyl Cyanoacetate** for Researchers and Drug Development Professionals

Introduction

Allyl cyanoacetate is an organic compound featuring three key functional groups: a nitrile, an ester, and an alkene. This combination makes it a versatile building block in organic synthesis. Its reactivity allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This document provides a comprehensive overview of its structure, molecular weight, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and Identifiers

The structure of **allyl cyanoacetate** consists of an allyl group ester-linked to a cyanoacetic acid backbone.

Caption: Chemical Structure of Allyl Cyanoacetate.

Quantitative data and identifiers for **allyl cyanoacetate** are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers



Identifier	Value	Reference(s)	
IUPAC Name	prop-2-enyl 2- cyanoacetate	[1][2]	
Synonyms	Cyanoacetic acid allyl ester, Allyl 2-cyanoacetate	[3][4]	
CAS Number	13361-32-5	[1][3][4][5]	
Molecular Formula	C ₆ H ₇ NO ₂	[1][2][5]	
Linear Formula	NCCH ₂ CO ₂ CH ₂ CH=CH ₂	[3][4]	
EC Number	236-423-4	[3][6]	
MDL Number	MFCD00013817	[3][4]	
PubChem CID	25919	[1]	
SMILES String	C=CCOC(=O)CC#N	[3][6]	

| InChl Key | WXKCRCGKCOKJEF-UHFFFAOYSA-N |[3][4] |

Physicochemical Properties

The physical and chemical properties of **allyl cyanoacetate** are critical for its handling, storage, and application in synthesis. It exists as a clear liquid at room temperature.[3][4][5]

Table 2: Physicochemical Data



Property	Value	Reference(s)	
Molecular Weight	125.13 g/mol	[1][3][4][7]	
Appearance	Colorless to light orange/yellow clear liquid	[5]	
Density	1.065 g/mL at 25 °C	[5][8]	
	1.072 g/cm³ at 20 °C	[4][9]	
Melting Point	-40.0 °C	[4][5][8]	
Boiling Point	110 °C at 20 mmHg	[5][6][8]	
	89-90 °C at 5 hPa	[4][9]	
Flash Point	>230 °F (>110 °C)	[5]	
	91 °C	[4][9]	
Refractive Index (n20/D)	1.443	[5][6]	

| Vapor Pressure | 0.05 hPa |[4][5] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of **allyl cyanoacetate**.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group protons (vinyl and allylic) and the methylene protons adjacent to the nitrile and carbonyl groups.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the nitrile carbon, the carbonyl carbon, the two sp² carbons of the alkene, and the two sp³ carbons of the methylene groups.[10]
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. Characteristic absorption bands are expected for the nitrile (C≡N) stretch, the ester



carbonyl (C=O) stretch, and the alkene (C=C) stretch.[1] Expected vibrational frequencies include:

- C-H stretch (alkene): ~3080 cm⁻¹
- C-H stretch (alkane): <3000 cm⁻¹
- C≡N stretch (nitrile): ~2260-2240 cm⁻¹
- C=O stretch (ester): ~1750-1735 cm⁻¹
- C=C stretch (alkene): ~1680-1640 cm⁻¹

Experimental Protocol: Synthesis

Allyl cyanoacetate is commonly synthesized via Fischer-Speier esterification. This method involves the acid-catalyzed reaction of cyanoacetic acid with allyl alcohol, with the continuous removal of water to drive the reaction to completion.

- 4.1 Principle The esterification is an equilibrium process. In the presence of a strong acid catalyst (e.g., sulfuric acid), the carbonyl oxygen of cyanoacetic acid is protonated, increasing its electrophilicity. Allyl alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the **allyl cyanoacetate** ester. Removing water, typically with a Dean-Stark apparatus, shifts the equilibrium towards the product side.
- 4.2 Materials and Equipment
- Cyanoacetic acid
- Allyl alcohol
- Toluene (or another suitable solvent for azeotropic water removal)
- Concentrated sulfuric acid (or p-toluenesulfonic acid)
- Saturated sodium bicarbonate solution



- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with magnetic stirring
- Separatory funnel
- Rotary evaporator
- Vacuum distillation setup
- 4.3 Detailed Methodology
- Reaction Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. The entire apparatus should be dried before use.
- Reagent Addition: To the flask, add cyanoacetic acid (1.0 eq), allyl alcohol (1.2-1.5 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).
- Catalyst Addition: While stirring the mixture, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
- Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected and no more water is observed to be forming (typically 4-8 hours).
- Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully
 pour the mixture into a separatory funnel containing a saturated solution of sodium
 bicarbonate to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure
 buildup.







- Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the toluene solvent using a rotary evaporator.
- Purification: The resulting crude product is purified by vacuum distillation to yield pure allyl cyanoacetate.



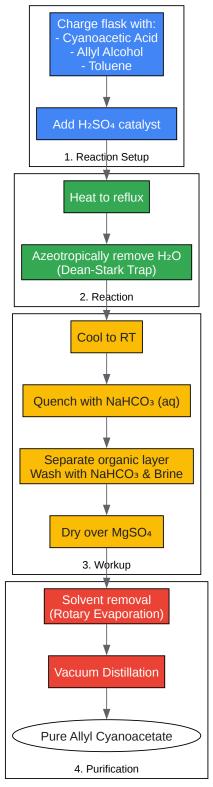


Figure 2. Synthesis Workflow for Allyl Cyanoacetate

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Caption: Synthesis Workflow for Allyl Cyanoacetate.



Safety and Handling

Allyl cyanoacetate is classified as toxic if swallowed.[3] It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][6] Work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container below +30°C.[5][8]

Table 3: GHS Hazard Information

Hazard Class	Pictogram	Signal Word	Hazard Statement	Reference(s)
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| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |[3][4][6][9] |

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- To cite this document: BenchChem. [Structure and molecular weight of allyl cyanoacetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084378#structure-and-molecular-weight-of-allyl-cyanoacetate]

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